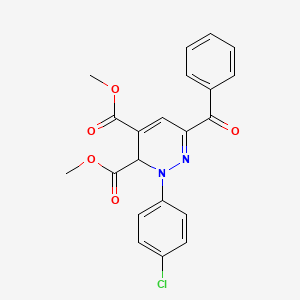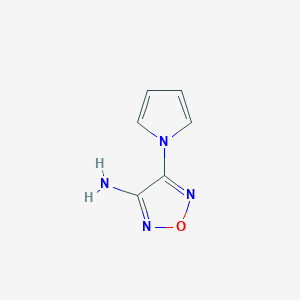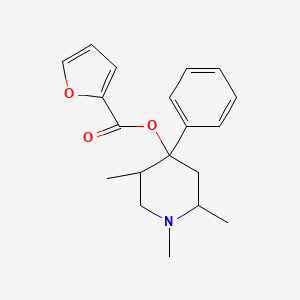
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
説明
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate, also known as DCBPD, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyridazine derivatives and has shown promising results in various scientific research applications.
作用機序
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It also inhibits the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells.
Biochemical and Physiological Effects:
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has several advantages as a research tool, including its high potency and selectivity for cancer cells. However, its solubility and stability can be a limitation, and further optimization of its formulation may be necessary for clinical use.
将来の方向性
There are several potential future directions for research on dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to optimize its formulation and improve its solubility and stability. Finally, more research is needed to elucidate its mechanism of action and identify potential drug targets.
科学的研究の応用
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has been extensively studied for its potential as an anticancer agent. Several studies have shown that dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
dimethyl 6-benzoyl-2-(4-chlorophenyl)-3H-pyridazine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20(26)16-12-17(19(25)13-6-4-3-5-7-13)23-24(18(16)21(27)29-2)15-10-8-14(22)9-11-15/h3-12,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEHVIJCWRKTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-chlorophenyl)-6-(phenylcarbonyl)-2,3-dihydropyridazine-3,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330520.png)
![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4330535.png)
![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4330537.png)
![4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330540.png)
![3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile](/img/structure/B4330547.png)
![4-[5-(1H-benzimidazol-1-ylmethyl)-3-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4330550.png)
![2-imino-5-(4-isopropoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330565.png)

![2-imino-5-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330573.png)


![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-3-methylbutanamide](/img/structure/B4330601.png)
![8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B4330605.png)
![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B4330607.png)